molecular formula C4H3BrClNO2S B13439024 5-bromo-1H-pyrrole-2-sulfonyl chloride

5-bromo-1H-pyrrole-2-sulfonyl chloride

Cat. No.: B13439024
M. Wt: 244.49 g/mol
InChI Key: KMUBCMKPZKPDMI-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrole-2-sulfonyl chloride: is a chemical compound with the molecular formula C4H3BrClNO2S. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of bromine and sulfonyl chloride groups makes this compound highly reactive and useful in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-pyrrole-2-sulfonyl chloride typically involves the bromination of pyrrole followed by sulfonylation. One common method is the reaction of 5-bromo-1H-pyrrole with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These methods are optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrole-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-1H-pyrrole-2-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as a reagent in organic synthesis .

Biology and Medicine

In biological and medicinal research, this compound is used to modify biomolecules, such as peptides and proteins, through sulfonylation. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug development and biochemical studies .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, dyes, and other functional materials .

Mechanism of Action

The mechanism of action of 5-bromo-1H-pyrrole-2-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonyl thiol products, depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1H-pyrrole-2-sulfonyl chloride is unique due to the combination of the bromine and sulfonyl chloride groups on the pyrrole ring. This combination imparts distinct reactivity and makes it a versatile reagent in various chemical syntheses .

Properties

Molecular Formula

C4H3BrClNO2S

Molecular Weight

244.49 g/mol

IUPAC Name

5-bromo-1H-pyrrole-2-sulfonyl chloride

InChI

InChI=1S/C4H3BrClNO2S/c5-3-1-2-4(7-3)10(6,8)9/h1-2,7H

InChI Key

KMUBCMKPZKPDMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)Br)S(=O)(=O)Cl

Origin of Product

United States

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